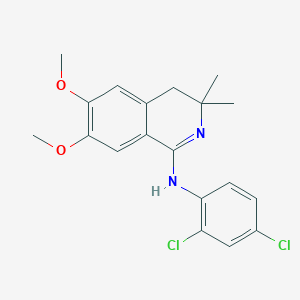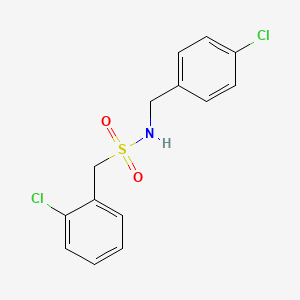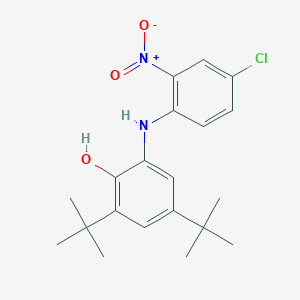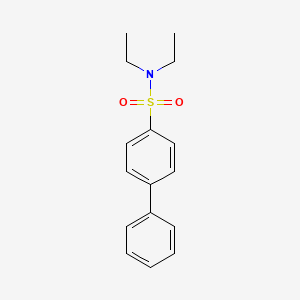
N-(2,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions: The 2,4-dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Methoxylation: The methoxy groups can be added via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce tetrahydroisoquinoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Ion Channel Interaction: Modifying the activity of ion channels, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINYL)AMINE: A similar compound with slight structural variations.
N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-ISOQUINOLINYL)AMINE: Another related compound with differences in the isoquinoline core.
Uniqueness
N-(2,4-DICHLOROPHENYL)-N-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)AMINE is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethoxy groups. These structural features can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(2)10-11-7-16(24-3)17(25-4)9-13(11)18(23-19)22-15-6-5-12(20)8-14(15)21/h5-9H,10H2,1-4H3,(H,22,23) |
InChI Key |
RNQLILGPQKGORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NC3=C(C=C(C=C3)Cl)Cl)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11087165.png)

![1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium](/img/structure/B11087182.png)
![1-Chloro-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11087185.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoate](/img/structure/B11087188.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087194.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11087200.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)

![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)
![N'-{2-[(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)sulfonyl]-4-nitrophenyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11087231.png)
![3,4,5-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11087232.png)

